5-[(diphenylmethyl)thio]-1-phenyl-1H-tetrazole
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with aryl isocyanates . A process for the preparation of 2-[(diphenylmethyl)thio]acetamide, which might be structurally similar, involves reacting 2-[(diphenylmethyl)thio]acetic acid with alcohols in the presence of a catalytic amount of inorganic or organic acid .Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, such as “5-[(diphenylmethyl)thio]-1-phenyl-1H-tetrazole”, are an important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Anti-Inflammatory and Anti-Psychotic Applications
These compounds have been reported to have anti-inflammatory and anti-psychotic properties . This makes them potentially useful in the treatment of conditions such as arthritis and schizophrenia .
Anti-Arrhythmic and Anti-Anxiety Applications
“5-[(diphenylmethyl)thio]-1-phenyl-1H-tetrazole” and similar compounds have also been found to have anti-arrhythmic and anti-anxiety effects . This suggests potential applications in the treatment of heart rhythm disorders and anxiety disorders .
Anti-Fungal and Antioxidant Applications
These compounds have been shown to have anti-fungal and antioxidant properties . This could make them useful in the treatment of fungal infections and in the prevention of oxidative stress-related diseases .
Anti-Mitotic and Anti-Microbial Applications
“5-[(diphenylmethyl)thio]-1-phenyl-1H-tetrazole” and similar compounds have anti-mitotic and anti-microbial effects . This suggests potential uses in the treatment of cancer and bacterial infections .
Wake-Promoting Agents
Research has shown that “5-[(diphenylmethyl)thio]-1-phenyl-1H-tetrazole” and similar compounds can act as wake-promoting agents . This suggests potential applications in the treatment of sleep disorders such as narcolepsy .
Safety and Hazards
properties
IUPAC Name |
5-benzhydrylsulfanyl-1-phenyltetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)25-20-21-22-23-24(20)18-14-8-3-9-15-18/h1-15,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSLYACKMJZJRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=NN=NN3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(diphenylmethyl)sulfanyl]-1-phenyl-1H-tetrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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